4-Methoxyphenyl-d4-acetonitrile
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Overview
Description
4-Methoxyphenyl-d4-acetonitrile is a deuterated compound with the molecular formula C9H5D4NO. It is a derivative of 4-Methoxyphenylacetonitrile, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl-d4-acetonitrile can be synthesized through several methods. One common approach involves the deuteration of 4-Methoxyphenylacetonitrile. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The production is carefully monitored to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl-d4-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl-d4-acetonitrile is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl-d4-acetonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the effects of deuterium substitution on biochemical processes. The presence of deuterium can alter reaction rates and pathways, providing insights into the mechanisms of action of related compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl cyanide
- 4-Methoxybenzonitrile
- 4-Methylbenzyl cyanide
Uniqueness
4-Methoxyphenyl-d4-acetonitrile is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This substitution provides valuable information in research applications, particularly in studies involving isotopic labeling and tracing. The deuterium atoms also influence the physical and chemical properties of the compound, making it a valuable tool in various scientific investigations .
Properties
CAS No. |
1219798-74-9 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
151.201 |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
InChI Key |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
SMILES |
COC1=CC=C(C=C1)CC#N |
Synonyms |
4-Methoxyphenyl-d4-acetonitrile |
Origin of Product |
United States |
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